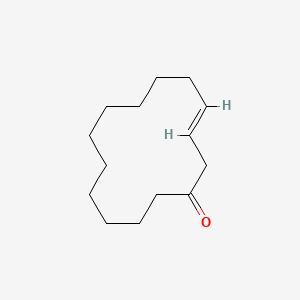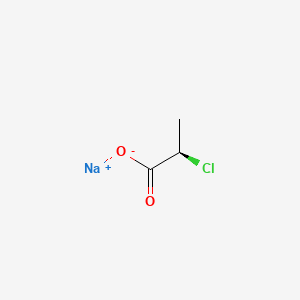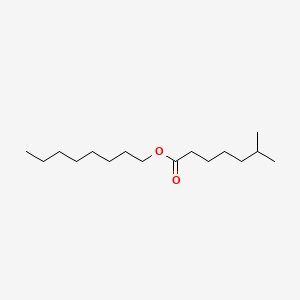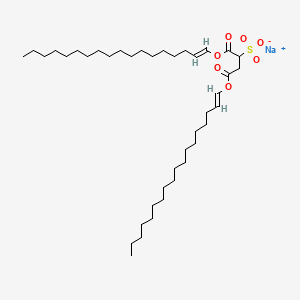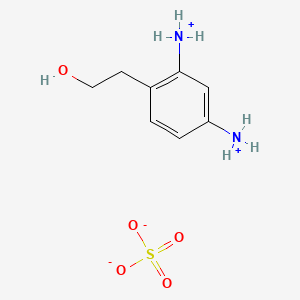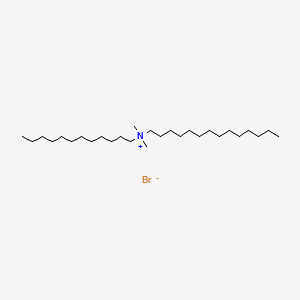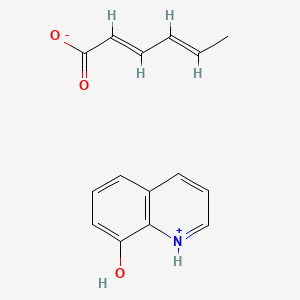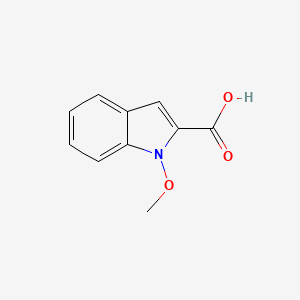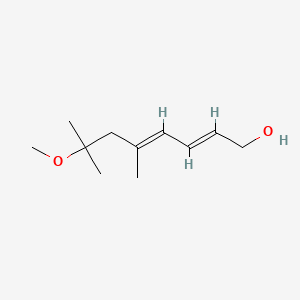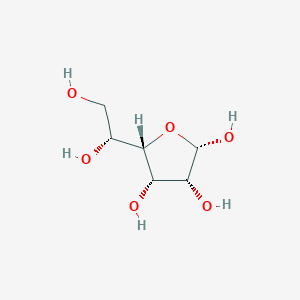
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is a member of the polyethylene glycol family, which is known for its solubility in water and various organic solvents. The compound’s structure allows it to interact with a wide range of substances, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol typically involves the polymerization of ethylene oxide. The process starts with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain length.
Industrial Production Methods: In an industrial setting, the production of this compound is achieved through a continuous polymerization process. Ethylene oxide is fed into a reactor containing the initiator and a catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to control the molecular weight distribution of the final product. The resulting polymer is then purified and converted into the desired alcohol form through a series of chemical reactions.
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of lubricants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound’s multiple ether linkages allow it to form stable complexes with other molecules, enhancing its solubility and reactivity. In biological systems, it can interact with cell membranes and proteins, facilitating the delivery of therapeutic agents.
Comparison with Similar Compounds
Polyethylene glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene glycol (PPG): Similar in structure but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polyether with tetrahydrofuran units.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which provide it with distinct solubility and reactivity properties. Its ability to form stable complexes with a wide range of substances makes it particularly valuable in various applications, from pharmaceuticals to industrial processes.
Properties
CAS No. |
94159-75-8 |
|---|---|
Molecular Formula |
C38H78O13 |
Molecular Weight |
743.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C38H78O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-33-35-50-37-38-51-36-34-49-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39/h39H,2-38H2,1H3 |
InChI Key |
CAYQUDJGOSZBKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



